molecular formula C26H26O13 B034635 7-O-Ribofuranosyladriamycinone CAS No. 105444-10-8

7-O-Ribofuranosyladriamycinone

Katalognummer B034635
CAS-Nummer: 105444-10-8
Molekulargewicht: 546.5 g/mol
InChI-Schlüssel: WAIUUSMYFGCHDB-WVHWHMGYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-O-Ribofuranosyladriamycinone, also known as daunorubicin, is a natural anthracycline antibiotic that is widely used in chemotherapy for various types of cancer. It was first discovered in the early 1960s and has since been extensively studied for its therapeutic potential.

Wirkmechanismus

The mechanism of action of 7-O-Ribofuranosyladriamycinone involves the intercalation of the drug molecule into the DNA double helix, which leads to the inhibition of topoisomerase II activity. This, in turn, leads to the accumulation of DNA damage and the induction of apoptosis, or programmed cell death. The drug also generates reactive oxygen species, which can further damage the DNA and other cellular components.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 7-O-Ribofuranosyladriamycinone are complex and depend on the specific cell type and the dose of the drug. In general, the drug can cause DNA damage, oxidative stress, and inflammation, which can lead to cell death or senescence. The drug can also affect the function of various cellular pathways, including those involved in cell cycle regulation, DNA repair, and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 7-O-Ribofuranosyladriamycinone in lab experiments include its well-established mechanism of action, its broad spectrum of activity against cancer cells, and its availability as a commercial drug. However, the drug also has some limitations, including its potential toxicity to normal cells, its poor solubility in nonpolar solvents, and its susceptibility to degradation and oxidation.

Zukünftige Richtungen

There are several future directions for research on 7-O-Ribofuranosyladriamycinone. One area of interest is the development of new derivatives of the drug that have improved solubility, stability, and selectivity for cancer cells. Another area of interest is the investigation of the drug's potential for combination therapy with other anticancer agents, such as immunotherapies or targeted therapies. Finally, there is a need for more research on the drug's mechanism of action and its effects on normal cells and tissues, in order to better understand its potential benefits and limitations in cancer treatment.
Conclusion:
In conclusion, 7-O-Ribofuranosyladriamycinone is a natural anthracycline antibiotic that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the inhibition of topoisomerase II activity, which leads to DNA damage and cell death. The drug has several advantages and limitations for lab experiments, and there are several future directions for research on the drug. Overall, 7-O-Ribofuranosyladriamycinone represents a promising therapeutic option for cancer treatment, but further research is needed to fully understand its potential benefits and limitations.

Synthesemethoden

The synthesis of 7-O-Ribofuranosyladriamycinone involves the combination of daunosamine, aminoglucose, and daunomycinone. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting compound is a red-colored powder that is highly soluble in water and other polar solvents.

Wissenschaftliche Forschungsanwendungen

7-O-Ribofuranosyladriamycinone has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cells, including leukemia, lymphoma, breast cancer, and lung cancer. It works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

Eigenschaften

CAS-Nummer

105444-10-8

Produktname

7-O-Ribofuranosyladriamycinone

Molekularformel

C26H26O13

Molekulargewicht

546.5 g/mol

IUPAC-Name

(7R,9S)-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H26O13/c1-37-11-4-2-3-9-15(11)22(33)18-17(19(9)30)20(31)10-5-26(36,14(29)8-28)6-12(16(10)23(18)34)38-25-24(35)21(32)13(7-27)39-25/h2-4,12-13,21,24-25,27-28,31-32,34-36H,5-8H2,1H3/t12-,13-,21-,24-,25-,26+/m1/s1

InChI-Schlüssel

WAIUUSMYFGCHDB-WVHWHMGYSA-N

Isomerische SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@H]4O[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)(C(=O)CO)O)C(=C3C2=O)O)O

SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4OC5C(C(C(O5)CO)O)O)(C(=O)CO)O)C(=C3C2=O)O)O

Kanonische SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4OC5C(C(C(O5)CO)O)O)(C(=O)CO)O)C(=C3C2=O)O)O

Andere CAS-Nummern

105444-10-8

Synonyme

7-O-(D-ribofuranosyl)adriamycinone
7-O-RFADM
7-O-ribofuranosyladriamycinone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.